molecular formula C17H18BrNO B566744 4-bromo-N-cyclohexylnaphthalene-1-carboxamide CAS No. 1373233-42-1

4-bromo-N-cyclohexylnaphthalene-1-carboxamide

Cat. No.: B566744
CAS No.: 1373233-42-1
M. Wt: 332.241
InChI Key: UIUZKTPSXVELHS-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexylnaphthalene-1-carboxamide is an organic compound with the molecular formula C17H18BrNO and a molecular weight of 332.24 g/mol . It is a derivative of naphthalene, substituted with a bromine atom and a cyclohexyl group. This compound is primarily used in research and development within the fields of organic chemistry and material science.

Scientific Research Applications

4-Bromo-N-cyclohexylnaphthalene-1-carboxamide has several applications in scientific research:

Safety and Hazards

The safety data sheet for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide indicates that it should not be released into the environment . In case of accidental ingestion or contact, it is advised to seek medical attention immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide typically involves the bromination of naphthalene followed by the introduction of a cyclohexyl group through amide formation. The general synthetic route can be summarized as follows:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclohexylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxy-N-cyclohexylnaphthalene-1-carboxamide.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is not well-documented. as an organic compound, it likely interacts with molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can influence the compound’s behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-phenyl-naphthalene-1-carboxamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    4-Bromo-N-methyl-naphthalene-1-carboxamide: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

4-Bromo-N-cyclohexylnaphthalene-1-carboxamide is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(20)19-12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUZKTPSXVELHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742964
Record name 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-42-1, 87700-83-2
Record name 1-Naphthalenecarboxamide, 4-bromo-N-cyclohexyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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